Cas no 99-81-0 (2-bromo-1-(4-nitrophenyl)ethanone)

2-Bromo-1-(4-nitrophenyl)ethanone is a brominated aromatic ketone derivative characterized by its nitro-substituted phenyl group. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactive α-bromo ketone moiety facilitates nucleophilic substitution reactions, making it valuable for constructing complex molecular frameworks. The electron-withdrawing nitro group enhances its reactivity in electrophilic aromatic substitution and condensation reactions. The compound is typically supplied as a high-purity crystalline solid, ensuring consistent performance in synthetic applications. Proper handling is advised due to its potential irritant properties. Storage under inert conditions is recommended to maintain stability.
2-bromo-1-(4-nitrophenyl)ethanone structure
99-81-0 structure
Product name:2-bromo-1-(4-nitrophenyl)ethanone
CAS No:99-81-0
MF:C8H6BrNO3
MW:244.042141437531
MDL:MFCD00007356
CID:35043
PubChem ID:66840

2-bromo-1-(4-nitrophenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-4'-nitroacetophenone
    • α-bromo-4'-nitroacetophenone
    • 2-BROMO-1-(4-NITROPHENYL)ETHAN-1-ONE
    • 2-bromo-1-(4-nitrophenyl)ethanone
    • 2-Bromo-4′-nitroacetophenone
    • 4-NITROPHENACYL BROMIDE
    • 4'-Nitrophenacyl bromide
    • p-Nitrophenacyl bromide
    • Ethanone, 2-bromo-1-(4-nitrophenyl)-
    • alpha-Bromo-p-nitroacetophenone
    • alpha-Bromo-4-nitroacetophenone
    • 2-bromo-4-nitroacetophenone
    • 4'-Nitro-2-bromoacetophenone
    • 2-Bromo-p-nitroacetophenone
    • Acetophenone, 2'-bromo-p-nitro-
    • 2-bromo-4'-nitroacentophenone
    • omega-Bromo-4-nitroacetophenone
    • a-bromo-p-nitroac
    • 1-bromo-2-(4-nitrophenyl)-2-ethanone
    • FT-0611347
    • NSC 9805
    • p-Nitro-alpha-bromoacetophenone
    • EINECS 202-789-9
    • 4-NitrophenacylBromide
    • 2-bromo-4'nitroacetophenone
    • F3202-0524
    • BP-11403
    • 8NDY44R4NW
    • PD136238
    • 99-81-0
    • Halomethyl Phenyl Ketone deriv. 29
    • AM20060225
    • .omega.-Bromo-4-nitroacetophenone
    • Alpha-bromo-p-nitro-acetophenone
    • DTXSID9059202
    • CS-M0580
    • .alpha.-Bromo-p-nitroacetophenone
    • NS00040562
    • 2-bromo-4' nitroacetophenone
    • BDBM7881
    • NSC-9805
    • 2-bromo-1-(4-nitro-phenyl)-ethan-1-one
    • .alpha.-Bromo-4-nitroacetophenone
    • 2-Bromo-4'-nitroacetophenone, 95%
    • A19376
    • 2-bromo-4'-nitroaceto phenone
    • InChI=1/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H
    • N0473
    • UPCMLD0ENAT5333567:001
    • 2-bromo-1-(4-nitrophenyl)-ethanone
    • Z85918838
    • Acetophenone, 2-bromo-4'-nitro-
    • 2-bromo-4'-nitro acetophenone
    • CHEMBL106072
    • BDBM50119691
    • STR03181
    • ACETOPHENONE,ALPHA-BROMO,4-NITRO
    • CK2567
    • AKOS000210452
    • W-100018
    • SCHEMBL73490
    • 2-Bromo-4`-nitroacetophenone
    • NSC9805
    • 2-Bromo-1-(4-nitro-phenyl)-ethanone
    • MFCD00007356
    • p-Nitro-.alpha.-bromoacetophenone
    • .omega.-Bromo-p-nitroacetophenone
    • a-bromo-p-nitroacetophenone
    • EN300-18582
    • 2-Bromo-4'-nitroacetophenone,98%
    • STL195531
    • 2-Bromo-4 inverted exclamation marka-nitroacetophenone
    • MDL: MFCD00007356
    • Inchi: 1S/C8H6BrNO3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4H,5H2
    • InChI Key: MBUPVGIGAMCMBT-UHFFFAOYSA-N
    • SMILES: BrC([H])([H])C(C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O
    • BRN: 393567

Computed Properties

  • Exact Mass: 242.95300
  • Monoisotopic Mass: 242.953106
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.9
  • XLogP3: 2.3
  • Surface Charge: 0
  • Tautomer Count: 2

Experimental Properties

  • Color/Form: Needle like crystals.
  • Density: 1.8033 (rough estimate)
  • Melting Point: 97.0 to 101.0 deg-C
  • Boiling Point: 325.2°C at 760 mmHg
  • Flash Point: 150.5°C
  • Refractive Index: 1.6090 (estimate)
  • PSA: 62.89000
  • LogP: 2.69560
  • FEMA: 2710
  • Solubility: Not determined.
  • Sensitiveness: Sensitive to air

2-bromo-1-(4-nitrophenyl)ethanone Security Information

  • Symbol: GHS05
  • Prompt:dangerous
  • Signal Word:Danger
  • Hazard Statement: H314
  • Warning Statement: P280-P305 + P351 + P338-P310
  • Hazardous Material transportation number:UN 3261 8/PG 2
  • WGK Germany:3
  • Hazard Category Code: 34-37
  • Safety Instruction: S26-S36/37/39-S45
  • FLUKA BRAND F CODES:19
  • Hazardous Material Identification: C
  • PackingGroup:III
  • HazardClass:8
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Packing Group:III
  • Risk Phrases:R34
  • Safety Term:8

2-bromo-1-(4-nitrophenyl)ethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-bromo-1-(4-nitrophenyl)ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047853-100g
2-Bromo-1-(4-nitrophenyl)ethanone
99-81-0 98%
100g
¥240.00 2024-04-23
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N0473-25g
2-bromo-1-(4-nitrophenyl)ethanone
99-81-0 98.0%(GC&T)
25g
¥320.0 2022-06-10
Enamine
EN300-18582-0.1g
2-bromo-1-(4-nitrophenyl)ethan-1-one
99-81-0 95.0%
0.1g
$19.0 2025-03-21
TRC
B688098-1g
2-Bromo-4'-nitroacetophenone
99-81-0
1g
$ 60.00 2022-06-06
Fluorochem
018905-1g
4-Nitrophenacyl bromide
99-81-0 98%
1g
£10.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B552A-100g
2-bromo-1-(4-nitrophenyl)ethanone
99-81-0 98.5%
100g
¥399.0 2022-06-10
TRC
B688098-10g
2-Bromo-4'-nitroacetophenone
99-81-0
10g
$ 98.00 2023-04-18
TRC
B688098-1000mg
2-Bromo-4'-nitroacetophenone
99-81-0
1g
$ 75.00 2023-04-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006025-100g
2-bromo-1-(4-nitrophenyl)ethanone
99-81-0 98%
100g
¥242 2024-07-19
Enamine
EN300-18582-0.05g
2-bromo-1-(4-nitrophenyl)ethan-1-one
99-81-0 95.0%
0.05g
$19.0 2025-03-21

2-bromo-1-(4-nitrophenyl)ethanone Related Literature

Additional information on 2-bromo-1-(4-nitrophenyl)ethanone

Introduction to 2-bromo-1-(4-nitrophenyl)ethanone (CAS No. 99-81-0) and Its Applications in Modern Chemical Research

2-bromo-1-(4-nitrophenyl)ethanone, identified by the chemical compound code CAS No. 99-81-0, is a significant intermediate in organic synthesis, playing a pivotal role in the development of pharmaceuticals, agrochemicals, and specialty chemicals. This compound, characterized by its bromo and nitro functional groups attached to a benzene ring and an acetone moiety, exhibits unique reactivity that makes it invaluable in synthetic chemistry. Its structural features not only facilitate diverse chemical transformations but also contribute to its utility in various industrial applications.

The molecular structure of 2-bromo-1-(4-nitrophenyl)ethanone consists of a benzene ring substituted with a nitro group at the para position relative to a bromo substituent on the adjacent carbon. The presence of these electron-withdrawing groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This property is particularly useful in constructing more complex molecular architectures through condensation, alkylation, and other reaction pathways.

In recent years, 2-bromo-1-(4-nitrophenyl)ethanone has garnered attention in the field of medicinal chemistry due to its role as a precursor in the synthesis of biologically active compounds. Researchers have leveraged its reactivity to develop novel scaffolds for drug discovery programs. For instance, derivatives of this compound have been explored as intermediates in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The nitro group can be further reduced to an amino group, enabling further functionalization and diversification of the molecular framework.

Moreover, the bromine atom on 2-bromo-1-(4-nitrophenyl)ethanone provides a handle for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are fundamental in constructing aryl-aryl or aryl-heteroaryl bonds. These transformations are essential in pharmaceutical synthesis, where complex polycyclic structures are often required. The ability to introduce diverse substituents at specific positions through these reactions makes 2-bromo-1-(4-nitrophenyl)ethanone a versatile building block for medicinal chemists.

Recent studies have also highlighted the compound's utility in materials science. The combination of electron-withdrawing groups enhances its electronic properties, making it suitable for applications in organic electronics and photovoltaic devices. Researchers have investigated its potential as a precursor for organic semiconductors and light-emitting diodes (OLEDs), where its aromatic system and conjugation play a crucial role in charge transport and optoelectronic performance.

The synthesis of 2-bromo-1-(4-nitrophenyl)ethanone typically involves the bromination of 4-nitroacetophenone or through more complex multi-step pathways involving Grignard reagents or other organometallic species. The choice of synthetic route depends on factors such as yield, purity requirements, and scalability. Advances in catalytic systems have improved the efficiency of these processes, allowing for greener and more sustainable production methods.

In industrial settings, 2-bromo-1-(4-nitrophenyl)ethanone is valued for its role in large-scale chemical manufacturing. Its use extends beyond pharmaceuticals into agrochemicals, where it serves as an intermediate in the production of herbicides and pesticides. The structural motifs present in this compound contribute to its bioactivity against various targets, making it a valuable asset in crop protection strategies.

The safety profile of 2-bromo-1-(4-nitrophenyl)ethanone is another critical consideration in its application. While it is not classified as hazardous under normal conditions, standard laboratory practices should be followed during handling to minimize exposure risks. Proper ventilation, personal protective equipment (PPE), and adherence to good laboratory practices (GLP) are essential when working with this compound.

Future research directions may explore new synthetic methodologies that enhance the accessibility and functionality of 2-bromo-1-(4-nitrophenyl)ethanone derivatives. Innovations such as flow chemistry or biocatalysis could provide more efficient routes to complex molecules derived from this intermediate. Additionally, computational studies may aid in predicting reactivity patterns and optimizing synthetic strategies.

In conclusion,2-bromo-1-(4-nitrophenyl)ethanone (CAS No. 99-81-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features enable diverse chemical transformations that are invaluable in drug discovery, materials science, and industrial chemistry. As research continues to uncover new possibilities for this intermediate, its significance is expected to grow further.

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